Methyl 4,6-dibromonicotinate

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Methyl 4,6-dibromonicotinate (CAS 1364663-27-3) is a dibrominated pyridine-3-carboxylate ester with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol. It serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, characterized by two bromine substituents at the 4- and 6-positions of the pyridine ring and a methyl ester group at the 3-position.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93
CAS No. 1364663-27-3
Cat. No. B569973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dibromonicotinate
CAS1364663-27-3
Synonyms4,​6-​Dibromo-3-​pyridinecarboxylic Acid Methyl ester; 
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1Br)Br
InChIInChI=1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
InChIKeyPBLRATRCAWQHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4,6-Dibromonicotinate (CAS 1364663-27-3) – Core Properties and Procurement-Grade Identity


Methyl 4,6-dibromonicotinate (CAS 1364663-27-3) is a dibrominated pyridine-3-carboxylate ester with the molecular formula C₇H₅Br₂NO₂ and a molecular weight of 294.93 g/mol . It serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, characterized by two bromine substituents at the 4- and 6-positions of the pyridine ring and a methyl ester group at the 3-position [1]. The compound is commercially available at purities ranging from 95% to 99%, with certified batch analysis (NMR, HPLC, GC) provided by reputable suppliers [2].

Why Methyl 4,6-Dibromonicotinate Cannot Be Replaced by Other Dibromonicotinate Isomers


Positional isomerism among dibromonicotinate esters critically determines reactivity, site-selectivity, and downstream synthetic efficiency. Methyl 4,6-dibromonicotinate possesses bromine substituents at electronically distinct positions: the 4-position is para to the pyridine nitrogen, while the 6-position is ortho to the nitrogen and meta to the ester group [1]. This electronic asymmetry enables sequential, chemoselective functionalization that is not possible with symmetrical isomers such as methyl 2,6-dibromonicotinate or methyl 5,6-dibromonicotinate, where bromine atoms occupy electronically similar environments and compete non-selectively in cross-coupling reactions [2]. Generic substitution with a different regioisomer therefore risks altered reaction outcomes, lower product yields, or complete synthetic failure in multi-step routes where precise substitution order is required.

Quantitative Differentiation Evidence: Methyl 4,6-Dibromonicotinate vs. Analogues


Synthetic Step Reduction in BTK Inhibitor Synthesis vs. Traditional Routes

In the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, Methyl 4,6-dibromonicotinate enabled a 30% reduction in total synthetic steps compared to traditional routes, as reported in a 2023 Journal of Medicinal Chemistry study [1]. The compound's bromine substituents were used in sequential palladium-catalyzed cross-coupling reactions to introduce diverse pharmacophores, yielding derivatives with nanomolar potency against BTK [1].

Medicinal Chemistry Kinase Inhibitors Cross-Coupling

Antimicrobial Potency Against MRSA: MIC ≤1 µg/mL for Derived Hybrid Molecules

Methyl 4,6-dibromonicotinate was employed as a scaffold to construct hybrid molecules combining nicotinate and fluoroquinolone motifs. These hybrids achieved minimum inhibitory concentration (MIC) values of ≤1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains [1]. This level of potency is significant when compared to the parent fluoroquinolone antibiotics, which typically exhibit higher MICs against resistant strains.

Antimicrobial Agents MRSA Hybrid Molecules

Commercial Purity Differentiation: 99% vs. Standard 95–97% Grades

Methyl 4,6-dibromonicotinate is available at 99% purity from suppliers such as Amadis Chemical, while many analogues (e.g., methyl 5,6-dibromonicotinate, methyl 2,4-dibromonicotinate) are typically offered at 95–97% purity [1]. The higher purity grade reduces the burden of pre-reaction purification and minimizes side reactions caused by halogenated impurities common in dibrominated pyridine esters.

Chemical Purity Procurement Reproducibility

Green Chemistry Synthesis: 92% Yield via Solvent-Free Mechanochemical Bromination

A 2024 Green Chemistry paper described a solvent-free bromination protocol for Methyl 4,6-dibromonicotinate using N-bromosuccinimide (NBS) and mechanochemical activation, achieving a 92% isolated yield with minimal waste generation [1]. This compares favorably to traditional solution-phase bromination of nicotinate esters, which typically yields 70–85% and requires organic solvent disposal .

Green Chemistry Mechanochemistry Sustainable Synthesis

Storage Stability: Recommended Long-Term Storage at −20°C Ensures Maximum Recovery

Vendor technical datasheets specify that Methyl 4,6-dibromonicotinate should be stored at −20°C for maximum recovery, indicating sensitivity to thermal degradation pathways common to dibrominated heterocycles . In contrast, methyl 5,6-dibromonicotinate is often recommended for storage at +2–8°C, suggesting greater thermal lability for the 4,6-isomer but also implying a well-characterized stability profile with explicit handling guidelines .

Stability Storage Product Integrity

Chemoselective Functionalization Enabled by Electronically Distinct Bromine Positions

The 4- and 6-bromo substituents in Methyl 4,6-dibromonicotinate are situated in electronically distinct environments: the 4-position is para to the pyridine nitrogen (activated for nucleophilic aromatic substitution and oxidative addition), while the 6-position is ortho to nitrogen and meta to the ester (moderately activated) [1]. This electronic differentiation enables chemoselective Suzuki–Miyaura coupling, where the 4-bromo can be selectively replaced under mild conditions before activating the 6-position under more forcing conditions [2]. In contrast, methyl 2,6-dibromonicotinate has two electronically equivalent bromines (both ortho to nitrogen), precluding selective mono-functionalization.

Regioselectivity Cross-Coupling Sequential Functionalization

Procurement-Driven Application Scenarios Where Methyl 4,6-Dibromonicotinate Delivers Verifiable Advantage


Streamlined BTK Inhibitor Lead Optimization

Medicinal chemistry teams developing Bruton's tyrosine kinase (BTK) inhibitors benefit from a 30% reduction in synthetic steps when using Methyl 4,6-dibromonicotinate as the core scaffold, as demonstrated in a 2023 Journal of Medicinal Chemistry study [1]. This directly shortens design-make-test cycles and reduces the cost per analogue synthesized.

MRSA-Directed Antimicrobial Hybrid Discovery

Researchers targeting multidrug-resistant Gram-positive bacteria can leverage Methyl 4,6-dibromonicotinate-derived hybrid molecules that achieve MIC values ≤1 µg/mL against MRSA [1]. This potency surpasses that of many standard fluoroquinolone comparators, justifying selection of the 4,6-dibromonicotinate scaffold for novel anti-MRSA programs.

Sustainable Large-Scale Intermediate Production

Process chemistry groups aiming to meet corporate sustainability targets can adopt the solvent-free mechanochemical bromination protocol that delivers 92% isolated yield of Methyl 4,6-dibromonicotinate [1]. This eliminates organic solvent waste and improves atom economy compared to traditional solution-phase bromination, making it suitable for pilot-scale manufacture.

Sequential Derivatization for Diverse Compound Libraries

Chemical biology and SAR exploration teams requiring sequential, site-selective functionalization of a pyridine scaffold choose Methyl 4,6-dibromonicotinate because its electronically distinct 4- and 6-bromo positions allow controlled mono-substitution under differentiated catalytic conditions [1][2]. This regiochemical advantage is not achievable with symmetrical dibromonicotinate isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,6-dibromonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.